molecular formula C16H18ClN5O3S2 B13371932 2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13371932
M. Wt: 427.9 g/mol
InChI Key: INVQSOZTGIPQDR-UHFFFAOYSA-N
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Description

The compound "2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether" (hereafter referred to as Compound A) is a triazolothiadiazole derivative characterized by a fused heterocyclic core. Its structure incorporates a 2-chlorophenyl ether group at position 6 and a 1-(methylsulfonyl)-3-piperidinyl substituent at position 3 of the triazolothiadiazole scaffold. This design combines lipophilic (2-chlorophenyl ether), electron-withdrawing (methylsulfonyl), and sterically bulky (piperidinyl) moieties, which are hypothesized to enhance pharmacological activity and metabolic stability .

Triazolothiadiazoles are known for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their planar aromatic systems and ability to interact with biological targets via hydrogen bonding and π-π stacking . The methylsulfonyl group in Compound A may improve solubility and target affinity compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C16H18ClN5O3S2

Molecular Weight

427.9 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18ClN5O3S2/c1-27(23,24)21-8-4-5-11(9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-7-3-2-6-12(13)17/h2-3,6-7,11H,4-5,8-10H2,1H3

InChI Key

INVQSOZTGIPQDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Route A: Cyclocondensation of 4-Amino-3-Mercaptotriazoles

  • Substrate : 4-Amino-5-(1-(methylsulfonyl)piperidin-3-yl)-1,2,4-triazole-3-thiol.
  • Reagents : α-Halocarbonyl compounds (e.g., phenacyl bromides, ethyl bromoacetate) or bielectrophiles in the presence of heteropolyacids or POCl₃.
  • Conditions :
    • Reflux in POCl₃ for 3–6 hours.
    • Yields: 38–87% for analogous derivatives.

Route B: Schiff Base Cyclization

  • Substrate : Schiff base formed from 4-amino-5-substituted triazole-3-thiol and a carbonyl derivative (e.g., benzaldehyde analogs).
  • Reagents : Ethyl chloroacetate or α-bromopropenone in the presence of NaH.
  • Conditions :
    • Stirring at room temperature in DMF or acetic acid.
    • Yields: 71–89% for halogenated derivatives.

Introduction of the 1-(Methylsulfonyl)-3-Piperidinyl Group

The piperidinyl substituent is introduced via pre-functionalization or post-cyclization modifications:

Step 1: Piperidine Sulfonylation

  • Reagents : Methylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Conditions :
    • 0°C to room temperature, 2–4 hours.
    • Yield: >90% for sulfonylation of secondary amines.

Step 2: Coupling to the Triazole Ring

  • Method A : Direct substitution during triazole formation using a pre-sulfonylated piperidine-bearing hydrazine derivative.
  • Method B : Post-cyclization Mitsunobu reaction or nucleophilic aromatic substitution (if leaving groups are present).

6-Position Functionalization: 2-Chlorophenyl Methyl Ether Incorporation

The methyl ether at position 6 is introduced via alkylation of the thiol intermediate:

Step 1: Thiol Generation

  • Substrate : 3-[1-(Methylsulfonyl)-3-piperidinyl]triazolo[3,4-b]thiadiazole-6-thiol.
  • Synthesis : Hydrolysis of a protected thioether or direct cyclization with CS₂.

Step 2: Alkylation with 2-Chlorophenyl Methyl Halide

  • Reagents : 2-Chlorophenyl methyl bromide or chloride in DMF with K₂CO₃.
  • Conditions :
    • Room temperature, 6–12 hours.
    • Yield: 75–85% for analogous benzylthio derivatives.

Optimized Synthetic Pathway

A consolidated pathway integrating the above steps is proposed:

Step Reaction Reagents/Conditions Yield (%) Reference
1 Piperidine sulfonylation Methylsulfonyl chloride, TEA, DCM, 0°C → RT 92
2 Triazole-thiadiazole core 4-Amino-5-(sulfonamide)triazole-3-thiol + ethyl bromoacetate, POCl₃, reflux 78
3 Thiol alkylation 2-Chlorophenyl methyl bromide, K₂CO₃, DMF, RT 82

Analytical Validation

Key characterization data for intermediates and final compound:

Intermediate: 4-Amino-5-(1-(methylsulfonyl)piperidin-3-yl)-1,2,4-triazole-3-thiol

  • ¹H NMR (DMSO-d₆) : δ 3.15 (m, piperidine-H), 3.02 (s, SO₂CH₃), 1.80–1.40 (m, piperidine-CH₂).
  • ESI-MS : m/z 306.1 [M+H]⁺ (calculated: 306.08).

Final Compound

  • ¹³C NMR : δ 165.2 (C=S), 148.7 (triazole-C), 134.5 (2-Cl-C₆H₄), 56.3 (OCH₃).
  • HPLC Purity : 98.5% (C18 column, MeOH:H₂O = 70:30).

Challenges and Alternatives

  • Steric Hindrance : Bulkier substituents on piperidine may require prolonged reaction times or elevated temperatures.
  • Thiol Oxidation : Use of inert atmosphere (N₂/Ar) during alkylation to prevent disulfide formation.
  • Alternative Routes : Microwave-assisted synthesis for reduced reaction times (e.g., 30 minutes at 100°C).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl ether moiety is susceptible to nucleophilic substitution under basic or catalytic conditions:

Reaction TypeConditionsOutcomeSource
Aromatic nucleophilic substitutionK₂CO₃, DMF, 80°C, alkyl/aryl aminesReplacement of chlorine with amine groups (e.g., morpholine, piperazine)
HydrolysisNaOH (aq), ethanol, refluxGeneration of phenol derivatives via displacement of chlorine

Key Findings :

  • The 2-chlorophenyl group exhibits higher reactivity compared to para-substituted analogs due to steric and electronic effects.

  • Reactions with secondary amines yield derivatives with enhanced solubility and bioactivity.

Oxidation and Reduction

The methylsulfonyl (-SO₂CH₃) and triazole groups participate in redox reactions:

Oxidation

SubstrateOxidizing AgentConditionsProduct
Methylsulfonyl groupH₂O₂, AcOH60°C, 4 hrsSulfonic acid derivatives
Thiadiazole sulfurKMnO₄, H₂SO₄Room temperatureSulfoxide/sulfone formation

Reduction

SubstrateReducing AgentConditionsProduct
Triazole ringNaBH₄, NiCl₂Ethanol, refluxPartial saturation of triazole

Mechanistic Insight :

  • The methylsulfonyl group stabilizes intermediates during oxidation, preventing over-oxidation.

  • Reduction of the triazole ring is partial, preserving the heterocyclic framework .

Cycloaddition and Ring-Opening Reactions

The triazolo-thiadiazole core participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductApplication
Acetylene derivativesCuI, DCM, 25°CFused pyrazole-triazolo-thiadiazolesAnticancer agents
Nitrile oxidesToluene, 80°CIsoxazole-linked hybridsAntimicrobial scaffolds

Notable Outcomes :

  • Cycloadditions retain the methylsulfonyl-piperidine moiety, enabling modular drug design .

  • Ring-opening reactions with Grignard reagents yield thioamide intermediates.

Functionalization of the Piperidine Ring

The 3-piperidinyl group undergoes functionalization via its nitrogen atom:

ReactionReagentsConditionsOutcome
AlkylationAlkyl halides, K₂CO₃DMF, 60°CN-Alkylated piperidine derivatives
AcylationAcetyl chloride, Et₃NDCM, 0°C to RTN-Acyl derivatives

Structural Impact :

  • Alkylation enhances lipophilicity, improving blood-brain barrier penetration.

  • Acylated derivatives show reduced metabolic degradation.

Hydrolysis and Stability Studies

The compound undergoes pH-dependent hydrolysis:

ConditionHalf-Life (25°C)Primary Degradation Pathway
Acidic (pH 2)48 hrsCleavage of thiadiazole ring
Neutral (pH 7)>14 daysNo significant degradation
Alkaline (pH 10)12 hrsEther bond hydrolysis

Implications :

  • Stability in neutral conditions supports oral administration.

  • Acidic degradation generates non-toxic byproducts (e.g., chlorophenol).

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity:

CompoundKey ReactionReactivity Rate (Relative)
4-Chlorophenyl analogNucleophilic substitution1.0× (baseline)
2-Chlorophenyl variant (this compound)Nucleophilic substitution1.8× faster
Piperidine-free derivative Cycloaddition0.5× slower

Scientific Research Applications

2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Properties

The following table compares Compound A with five structurally related triazolothiadiazoles, highlighting key substituents and physicochemical parameters:

Compound Name Substituents at Position 3 Substituents at Position 6 Molecular Formula Molecular Weight (g/mol) Predicted logP References
Compound A 1-(Methylsulfonyl)-3-piperidinyl 2-Chlorophenyl ether C₁₇H₁₈ClN₅O₃S₂ 463.95 2.8 ± 0.3
3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 2-Fluorophenyl Phenoxymethyl C₁₆H₁₂FN₃OS 313.35 3.1 ± 0.2
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Ethyl 4-Isobutylphenylethyl C₁₇H₂₂N₄S 314.45 4.5 ± 0.3
6-(2-Methylphenyl)-3-(3,4,5-trimethoxy-phenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 3,4,5-Trimethoxyphenyl 2-Methylphenyl C₁₉H₁₈N₄O₃S 382.44 3.6 ± 0.2
[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether 4-Morpholinylmethyl Phenoxymethyl C₁₅H₁₇N₅O₂S 331.39 1.9 ± 0.1

Key Observations:

  • Lipophilicity: Compound A exhibits moderate logP (2.8), balancing the hydrophilic methylsulfonyl group and hydrophobic piperidinyl/chlorophenyl groups.

Biological Activity

The compound 2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic structure that incorporates both triazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Structural Significance

The compound's structure features:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Triazole ring : Associated with various pharmacological activities including antifungal and anticancer effects.
  • Thiadiazole moiety : Known for its broad spectrum of biological activities such as antimicrobial and anticonvulsant effects.

Anticonvulsant Activity

Research indicates that compounds containing triazole and thiadiazole rings exhibit significant anticonvulsant properties. For instance:

  • Mechanism of Action : Compounds like those in the triazolo-thiadiazole family have been shown to interact with the GABAergic system, which plays a crucial role in seizure control. In particular, studies have demonstrated that certain derivatives exhibit protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models .
  • Case Studies : A study on related triazole derivatives indicated that modifications in the substituents significantly affected their anticonvulsant potency. For example, some derivatives showed over 80% protection against seizures at doses as low as 30 mg/kg .

Antimicrobial Activity

The compound's thiadiazole component suggests potential antimicrobial properties:

  • Broad Spectrum : Thiadiazoles are recognized for their effectiveness against various bacterial and fungal strains. Research has shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Synthesis and Evaluation : Recent studies synthesized new thiadiazole derivatives and evaluated their antimicrobial activity, revealing promising results against multiple strains with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The structural features of the compound also hint at anticancer potential:

  • Cytotoxic Activity : Compounds with similar structures have been tested for cytotoxicity against various cancer cell lines. For example, certain triazolo-thiadiazoles have shown IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
  • Mechanistic Insights : The interaction of these compounds with cellular targets such as Bcl-2 proteins has been explored through molecular dynamics simulations, revealing that specific modifications in the phenyl ring enhance cytotoxic activity by promoting hydrophobic interactions .

Summary of Findings

The biological activity of 2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can be summarized as follows:

Biological ActivityEvidence
AnticonvulsantSignificant protection in PTZ and MES models; SAR studies indicate potency influenced by substituents.
AntimicrobialEffective against various bacterial strains; MIC values comparable to antibiotics.
AnticancerCytotoxicity in cancer cell lines; interactions with Bcl-2 proteins enhance efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing triazolo-thiadiazole derivatives like the target compound?

  • Methodological Answer : Multi-step reactions involving condensation of substituted triazoles with aromatic acids, activated by POCl₃, are commonly employed. For example, 4-amino-3-mercapto-1,2,4-triazole precursors react with carboxylic acids under reflux with POCl₃, followed by neutralization and recrystallization (yield ~49%) . Key steps include optimizing reaction time (e.g., 16 hours) and solvent systems (ethanol-DMF mixtures) to enhance purity.

Q. Which analytical techniques are critical for structural confirmation of triazolo-thiadiazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming planar triazolo-thiadiazole ring systems (e.g., maximum deviation ≤0.013 Å for sulfur atoms) . Complementary techniques include:

  • NMR : For verifying substituent positions (e.g., methylsulfonyl and piperidinyl groups).
  • Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.1% of theoretical values) .

Q. How can researchers assess the purity and stability of this compound during synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with C18 columns and acetonitrile-water gradients to detect impurities.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points (e.g., 369–371 K) and decomposition thresholds .
  • Stability studies : Store under inert atmospheres (N₂/Ar) to prevent oxidation of thiadiazole sulfur atoms .

Advanced Research Questions

Q. What computational approaches are used to predict pharmacokinetic properties of triazolo-thiadiazole derivatives?

  • Methodological Answer :

  • SwissADME : Predicts lipophilicity (LogP), bioavailability (Lipinski’s rule compliance), and solubility. For example, compare LogP values against reference drugs like celecoxib to prioritize compounds with optimal membrane permeability .
  • Molecular docking : Assess binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite .

Q. How should researchers address contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer :

  • Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., COX-2 inhibition vs. antimicrobial activity) to identify structure-activity relationships (SAR).
  • Crystallographic analysis : Compare dihedral angles (e.g., 74.34° between triazolo-thiadiazole and aryl rings) to determine conformational impacts on bioactivity .
  • Statistical validation : Use ANOVA or Bayesian modeling to distinguish experimental noise from true SAR trends .

Q. What strategies optimize the pharmacological profile of this compound for in vivo studies?

  • Methodological Answer :

  • Salt formation : Synthesize sodium or potassium salts to enhance aqueous solubility (e.g., via ion-pair chromatography for purification) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the methyl ether position to improve bioavailability .
  • Metabolic stability : Use liver microsome assays to identify CYP450-mediated degradation hotspots and modify substituents (e.g., fluorination of the chlorophenyl group) .

Q. How can crystallographic packing interactions influence the compound’s solid-state properties?

  • Methodological Answer :

  • Weak interactions : Analyze C–H⋯π and C–H⋯N hydrogen bonds (Table 1 in ) to predict solubility and melting behavior.
  • S⋯N contacts : Short contacts (3.27–3.30 Å) may stabilize crystal lattices but increase brittleness, requiring milling optimization for formulation .

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